Fenoterol Degradation Impurity A
Description
Contextualization within Pharmaceutical Impurity Profiling
Pharmaceutical impurity profiling is a critical component of drug development and manufacturing, mandated by regulatory authorities worldwide. It involves the identification, quantification, and control of impurities in both the drug substance and the final drug product. Impurities are classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.
Significance in Fenoterol (B1672521) Quality Assurance and Stability Studies
The monitoring and control of Fenoterol Degradation Impurity A are integral to the quality assurance of Fenoterol-containing medications. Its presence above acceptable limits can signify issues with the manufacturing process, formulation, or storage conditions. Therefore, robust analytical methods are essential for its detection and quantification.
Stability studies are a cornerstone of pharmaceutical development, designed to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. synthinkchemicals.com this compound is a crucial analyte in these studies. By subjecting Fenoterol to forced degradation conditions (stress testing), researchers can intentionally generate this impurity, which helps in elucidating its formation pathways and developing stability-indicating analytical methods. These methods are vital for predicting the shelf-life of the drug product and ensuring it remains within safe and effective specifications throughout its lifecycle.
Properties
CAS No. |
161040-25-1 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.37 80.91 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-Isoquinolinetriol |
Origin of Product |
United States |
Mechanisms of Formation of Fenoterol Degradation Impurity a
Overview of Degradation Pathways of Fenoterol (B1672521) Leading to Impurity A
Forced degradation studies, which intentionally subject fenoterol to harsh conditions, are instrumental in elucidating the pathways through which Impurity A is formed. These studies have identified several key routes of degradation.
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for fenoterol, leading to the formation of Impurity A under both acidic and basic conditions. The specific mechanism likely involves the protonation of hydroxyl or amine groups, which can lead to bond cleavage and molecular rearrangement.
Under acidic conditions, such as refluxing in 0.1 M hydrochloric acid (HCl) at 80°C for 6 hours, fenoterol has been shown to degrade by approximately 12–15%, with Fenoterol Degradation Impurity A being a major byproduct. In alkaline environments, using 0.1 M sodium hydroxide (B78521) (NaOH) at 80°C for 6 hours, fenoterol undergoes 8–10% degradation, with Impurity A also being detected.
Oxidative stress is another critical factor in the formation of this compound. The phenolic hydroxyl groups in the fenoterol structure are particularly susceptible to oxidation. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of this impurity.
In a study using 3% hydrogen peroxide at room temperature for 24 hours, fenoterol experienced 20–25% degradation, with this compound accounting for 5–7% of the total impurities. The mechanism is thought to involve the formation of quinone-like structures or cleavage of the molecule's side-chain.
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to induce chemical changes in the fenoterol molecule, a process known as photolysis. While it is recognized as a potential degradation pathway, specific details on the photolytic formation of this compound are not extensively documented in publicly available literature. General principles of photodegradation suggest that light can trigger the formation of reactive species that lead to the breakdown of the parent drug. nih.gov
Elevated temperatures can accelerate the degradation of fenoterol, even in a solid state. This thermal degradation can lead to the formation of Impurity A through mechanisms such as dehydration and cyclization. Studies involving dry heat exposure at 80°C for 24 hours have resulted in 10–12% degradation of fenoterol, with this compound being identified as one of the degradation products.
Influence of Stress Conditions on this compound Formation Kinetics
The rate at which this compound is formed is highly dependent on the specific stress conditions applied, with temperature being a key influencing factor.
The kinetics of chemical reactions, including degradation reactions, are significantly influenced by temperature. An increase in temperature generally leads to an increase in the reaction rate. This principle holds true for the formation of this compound.
For instance, in acidic hydrolysis, elevating the temperature from 70°C to 90°C has been observed to double the degradation rate of fenoterol. However, it is also important to note that higher temperatures can promote competing degradation pathways, which may, in turn, reduce the selectivity of the formation of Impurity A.
The following table summarizes findings from forced degradation studies, illustrating the impact of different stress conditions on the formation of this compound.
| Stress Condition | Reagent/Parameters | Fenoterol Degradation (%) | This compound Formation |
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 6 hours | 12–15% | Major byproduct |
| Basic Hydrolysis | 0.1 M NaOH, 80°C, 6 hours | 8–10% | Secondary impurity |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24 hours | 20–25% | 5–7% of total impurities |
| Thermal Degradation | Dry Heat, 80°C, 24 hours | 10–12% | Identified as a degradation product |
This table is based on data from a single cited source and is for illustrative purposes.
An In-depth Analysis of this compound
Fenoterol, a β2-adrenergic receptor agonist, is a pharmaceutical compound utilized for its bronchodilatory effects. The stability of this drug is a critical aspect of its pharmaceutical quality, as degradation can lead to the formation of various impurities. Among these, this compound is of significant interest due to its role as an indicator of product stability and quality. smolecule.com This article provides a focused examination of the chemical mechanisms that lead to the formation of this specific impurity.
Analytical Methodologies for Detection and Quantification of Fenoterol Degradation Impurity a
Development and Validation of Stability-Indicating Analytical Methods
The cornerstone of impurity analysis is the use of stability-indicating analytical methods. These methods are designed to be specific for the drug substance and can resolve it from its degradation products, process impurities, and other potential components in the drug product matrix.
Principles of Method Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For Fenoterol (B1672521) Degradation Impurity A, this means the method must be able to distinguish and quantify FDIA without interference from Fenoterol, other degradation products, or excipients present in the formulation. ijacskros.combvsalud.org Selectivity is often used interchangeably with specificity and is demonstrated by showing that the analytical signal for FDIA is not affected by other substances. This is typically achieved during method development by analyzing a placebo mixture (all excipients without the active pharmaceutical ingredient) and samples of Fenoterol that have been subjected to forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, and light) to generate the impurities. rroij.com
Parameters of Analytical Method Validation (e.g., Linearity, Accuracy, Precision, Robustness, Limit of Detection, Limit of Quantification)
Once a stability-indicating method has been developed, it must be validated in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. rroij.com The key validation parameters include:
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Fenoterol Degradation Impurity A, this is typically established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear relationship should be observed, with a correlation coefficient (r²) of ≥0.999 being a common acceptance criterion. ijacskros.com
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by spiking a placebo with a known amount of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level) and measuring the recovery. The acceptance criterion for recovery is typically within 97.0% to 103.0%. ijacskros.com
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (between laboratories). An RSD of not more than 2.0% is generally considered acceptable. ijacskros.com
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase pH, organic modifier composition, flow rate, and column temperature. bvsalud.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. For impurities, it is crucial that the LOQ is below the reporting threshold. For Fenoterol hydrobromide, a reported LOD and LOQ were 0.002 mg/mL and 0.006 mg/mL, respectively. ijacskros.com
The following table summarizes typical validation parameters for an analytical method for this compound:
| Parameter | Typical Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | |
| Recovery | 97.0% - 103.0% |
| Precision | |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
| Robustness | |
| RSD of results with varied parameters | Within acceptable limits |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Chromatographic Separation Techniques
Chromatographic techniques are the most powerful and widely used methods for the separation, detection, and quantification of pharmaceutical impurities.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for the analysis of Fenoterol and its impurities due to its high resolution, sensitivity, and specificity. bvsalud.org
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like Fenoterol and its degradation products. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar mixture, typically of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The development of an RP-HPLC method for this compound involves the optimization of several parameters to achieve adequate separation from the parent drug and other impurities. Key parameters include:
Column Chemistry: A C18 column is frequently used for the separation of Fenoterol and its impurities, providing good retention and selectivity. bvsalud.org
Mobile Phase: The mobile phase composition, including the type and concentration of the organic modifier and the pH of the aqueous buffer, is critical for achieving the desired separation. For instance, a mobile phase consisting of a mixture of a buffer solution (e.g., water with triethylamine (B128534) adjusted to pH 5.0 with formic acid) and acetonitrile is often employed. ijacskros.com
Detector: A UV detector is commonly used, with the detection wavelength set at a value where both Fenoterol and its impurities exhibit significant absorbance, such as 276 nm. ijacskros.combvsalud.org
In many cases, an isocratic elution (constant mobile phase composition) may not provide sufficient resolution to separate all impurities from the main peak within a reasonable analysis time. In such situations, gradient elution is employed. A gradient elution program involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the elution of more strongly retained components, like some degradation impurities, as sharper peaks.
The optimization of a gradient elution program is a systematic process aimed at achieving baseline separation of all relevant peaks. This involves adjusting the initial and final mobile phase compositions, the rate of change of the mobile phase composition (the gradient slope), and the duration of each step in the gradient.
A representative gradient elution program for the separation of Fenoterol and its impurities might look as follows:
| Time (minutes) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Gas Chromatography (GC) Applications for Volatile Degradants
While direct applications of Gas Chromatography (GC) for this compound are not extensively documented in readily available literature, GC-based methods are commonly used for the analysis of volatile impurities and related substances in pharmaceuticals. For instance, GC coupled with mass spectrometry (GC-MS) has been effectively used to analyze degradation products of other complex molecules like pheomelanin and to identify potent synthetic opioids, demonstrating its utility in separating and identifying trace compounds. diva-portal.orgnih.gov
In the context of fenoterol, GC-MS has been utilized for its analysis in postmortem blood, indicating its applicability for fenoterol and potentially its degradation products in biological matrices. nih.gov The technique often involves derivatization to increase the volatility of the analytes. For example, in the analysis of 1-phenylethylamine (B125046) enantiomers, derivatization with N-chloroacetyl or N-trifluoroacetyl groups is performed to make them suitable for GC analysis. sigmaaldrich.comsigmaaldrich.com A similar derivatization strategy could potentially be developed for this compound if it lacks sufficient volatility for direct GC analysis.
Spectroscopic and Hyphenated Techniques for Structural Characterization
A suite of spectroscopic and hyphenated techniques is indispensable for the comprehensive characterization of this compound.
Mass spectrometry is a cornerstone for determining the molecular weight and elucidating the structure of impurities. For this compound, its molecular formula has been established as C₁₈H₂₁NO₄, with a molecular weight of approximately 315.37 g/mol . pharmaffiliates.comsmolecule.com
Tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This technique is crucial for identifying the specific structural modifications that differentiate the impurity from the parent fenoterol molecule. Although specific MS/MS fragmentation patterns for this compound are not detailed in the provided search results, the general approach is widely applied in impurity profiling. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive version, LC-MS/MS, are powerful tools for the separation, detection, and quantification of fenoterol and its related substances in various matrices. nih.gov These methods offer high sensitivity and selectivity, making them ideal for identifying and quantifying trace-level impurities. nih.gov
Several LC-MS/MS methods have been developed and validated for the determination of fenoterol in biological fluids like human plasma and urine, achieving low limits of quantitation. nih.govnih.gov These established methods for the parent drug can be adapted and validated for the specific detection and quantification of this compound in pharmaceutical formulations. The development of such methods is a key area of research to ensure the quality and safety of fenoterol products. smolecule.com
Table 1: LC-MS/MS Method Parameters for Fenoterol Analysis
| Parameter | Plasma | Urine |
| Linearity Range | 50 pg/mL - 2000 pg/mL | 2.500 ng/mL - 160 ng/mL |
| Lower Limit of Quantitation | 52.8 pg/mL | Not Specified |
| Coefficient of Variation (High QC) | <15% | <15% |
| Coefficient of Variation (Low QC) | <10% | <15% |
| Data sourced from a study on the determination of fenoterol in human plasma and urine. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous confirmation of the chemical structure of impurities. While specific ¹H NMR and ¹³C NMR data for this compound were not found in the search results, the availability of reference standards for this impurity from suppliers like the British Pharmacopoeia and other commercial sources suggests that such characterization data, including NMR spectra, would be provided with the standard. scribd.compharmacopoeia.com This data is critical for the definitive identification and structural validation of the impurity.
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. researchgate.net By comparing the FTIR spectrum of this compound with that of fenoterol, changes in the functional groups can be identified, providing clues about the degradation pathway. For example, the appearance of new absorption bands or the disappearance of existing ones can indicate specific chemical transformations, such as oxidation or hydrolysis. researchgate.net While a specific FTIR spectrum for this compound was not available, this technique is a standard part of the structural characterization of pharmaceutical impurities.
UV-Visible spectrophotometry is a widely used technique for the quantification of pharmaceutical compounds, including fenoterol and its impurities. A spectrophotometric method for the determination of fenoterol hydrobromide has been developed based on its reaction with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a colored adduct with maximum absorbance at 400 nm. researchgate.net This method was found to be linear over a concentration range of 5-30 µg/mL. researchgate.net
Another method for fenoterol determination involves its reaction with an iron(III)-o-phenanthroline complex, which is reduced to a colored iron(II) complex measured at 510 nm. researchgate.net This method demonstrated linearity in the concentration range of 1.0-8.0 µg/mL. researchgate.net Such methods can be validated for the quantification of this compound, provided it has a suitable chromophore and does not have overlapping absorbance with the parent drug at the chosen wavelength.
Table 2: UV-Visible Spectrophotometric Methods for Fenoterol Quantification
| Reagent | Wavelength (nm) | Linearity Range (µg/mL) |
| NBD-Cl | 400 | 5-30 |
| Iron(III)-o-phenanthroline | 510 | 1.0-8.0 |
| Data compiled from studies on spectrophotometric determination of fenoterol. researchgate.netresearchgate.net |
Advanced Analytical Approaches and Emerging Technologies
While High-Performance Liquid Chromatography (HPLC) remains a cornerstone for routine quality control, the pursuit of enhanced resolution, speed, and environmental sustainability has driven the adoption of advanced and emerging analytical technologies for the detection and quantification of this compound. These methods offer alternative selectivity and improved performance characteristics, proving invaluable for complex separation challenges and in-depth impurity profiling.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful technique for the impurity profiling of pharmaceuticals. nih.gov Its separation mechanism, based on the differential migration of analytes in an electric field, provides high-efficiency separations, rapid analysis times, and requires minimal sample and solvent volumes. For charged molecules like fenoterol and its impurities, CE offers a distinct analytical advantage.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been successfully applied to the analysis of fenoterol and other β-adrenergic agonists. nih.govnih.govtue.nl CZE, the simplest form of CE, separates ions based on their electrophoretic mobility in a free solution. nih.gov Studies have demonstrated the applicability of CZE for the determination of fenoterol in pharmaceutical dosage forms, showcasing its ability to produce results comparable to those of HPLC. nih.govtue.nl MEKC extends the applicability of CE to neutral compounds by adding a surfactant to the background electrolyte, which forms micelles that act as a pseudo-stationary phase.
The primary strengths of CE in impurity analysis include its orthogonal selectivity compared to reversed-phase HPLC and its exceptionally high peak efficiencies, which allow for the resolution of closely related impurities. nih.gov
Table 1: Comparative Analytical Methods for Fenoterol and Related Compounds
| Parameter | Capillary Zone Electrophoresis (CZE) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on differences in electrophoretic mobility. tue.nl | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. bvsalud.org |
| Application Example | Determination of Fenoterol HBr, Salbutamol (B1663637), and Terbutaline Sulphate. nih.gov | Determination of Fenoterol Hydrobromide. bvsalud.org |
| Stationary/Mobile Phase | Fused-silica capillary; Background electrolyte. tue.nl | C18 column; Acetonitrile:water with additives. bvsalud.org |
| Analysis Time | Generally faster than traditional HPLC. globalauthorid.com | A validated method reported a run time with Fenoterol retention at ~6.2 minutes. ijacskros.com |
| Key Advantage | High separation efficiency and orthogonal selectivity to HPLC. nih.gov | Robust, widely available, and well-understood methodology. bvsalud.org |
| Regression Coefficient (r) | ≥ 0.999 nih.gov | > 0.999 bvsalud.org |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a rapidly growing "green" analytical technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com SFC is gaining significant traction in pharmaceutical analysis, particularly for impurity profiling, due to its ability to deliver fast, efficient, and selective separations with substantially reduced use of organic solvents. mdpi.comnih.gov
The technique offers several advantages over traditional liquid chromatography. The low viscosity and high diffusivity of supercritical CO2 allow for much faster analysis times—often three to four times faster than HPLC—without sacrificing resolution. nih.govyoutube.com Furthermore, SFC provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate compounds that are difficult to resolve by conventional methods. youtube.com
While specific studies on this compound using SFC are not widely published, the successful application of SFC for the impurity profiling of structurally similar compounds, such as salbutamol, demonstrates its potential. A validated SFC method for salbutamol sulfate (B86663) and its related impurities achieved a separation in just 7 minutes, a significant improvement over the 50-minute run time of the European Pharmacopoeia LC method. nih.gov This highlights the capability of SFC to serve as a rapid and efficient alternative for the quality control of fenoterol and its impurities.
Table 2: Example of SFC Method Parameters for Impurity Analysis of a Related Compound (Salbutamol)
| Parameter | Method Details |
| Technique | Achiral Supercritical Fluid Chromatography (SFC). nih.gov |
| Application | Quantitative determination of Salbutamol Sulfate impurities. nih.gov |
| Instrumentation | SFC system with UV detection. nih.gov |
| Mobile Phase | Supercritical CO2 with a co-solvent. mdpi.com |
| Analysis Time | 7 minutes. nih.gov |
| Key Finding | The method was validated using an accuracy profile approach and found suitable as a fast alternative to the pharmacopeial LC method. nih.gov |
| Validated Range | 50% to 150% of the target concentration (0.3% level). nih.gov |
| Limit of Detection (LOD) | Approximately 0.5 µg/mL. nih.gov |
Table of Compounds
| Compound Name |
|---|
| Fenoterol |
| This compound |
| Fenoterol Hydrobromide |
| Salbutamol |
| Salbutamol Sulfate |
| Terbutaline Sulphate |
| Acetonitrile |
| Carbon Dioxide |
| Formic Acid |
Impurity Profiling and Characterization of Fenoterol Degradation Impurity a
Identification of the Chemical Structure of Fenoterol (B1672521) Degradation Impurity A
Fenoterol Degradation Impurity A is a distinct chemical entity formed from the degradation of the parent compound, fenoterol. Its chemical identity has been established through various analytical techniques. The impurity is chemically known as 1,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol. pharmaffiliates.com
Unlike the parent fenoterol molecule, which features a resorcinol (B1680541) phenolic structure, Impurity A is characterized by a tetrahydroisoquinoline backbone. This structural transformation is a key identifier of the degradation process. The molecular formula of this compound is C₁₈H₂₁NO₄, and it has a molecular weight of approximately 315.37 g/mol . pharmaffiliates.comsmolecule.com The hydrobromide salt form of this impurity is also referenced, with a combined molecular formula of C₁₈H₂₁NO₄·HBr. smolecule.com
Table 1: Chemical Identification of this compound
| Identifier | Information | Reference |
|---|---|---|
| Chemical Name | 1,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol | pharmaffiliates.com |
| CAS Number | 161040-25-1 | pharmaffiliates.comsmolecule.com |
| Molecular Formula | C₁₈H₂₁NO₄ | pharmaffiliates.comsmolecule.comclearsynth.com |
| Molecular Weight | ~315.37 g/mol | pharmaffiliates.comsmolecule.com |
Diastereomeric Analysis and Stereochemical Considerations of Impurity A
The stereochemistry of this compound is complex due to the presence of multiple chiral centers. These chiral centers are located within its tetrahydroisoquinoline structure and the attached hydroxyphenyl side chain. smolecule.com Consequently, Impurity A does not exist as a single, stereochemically pure compound but rather as a mixture of diastereomers. smolecule.com
The presence of these multiple stereoisomers necessitates advanced analytical techniques for their separation and characterization. Research efforts in this area focus on the development of enantioselective analytical methods, often employing chiral stationary phases like those based on cyclodextrin (B1172386) or amylose (B160209) derivatives, to achieve separation of the individual stereoisomers. Understanding the stereochemical composition of Impurity A is critical for a complete impurity profile, as different diastereomers may exhibit different chemical properties.
Differentiation from Other Fenoterol-Related Impurities
A comprehensive impurity profile distinguishes this compound from other related substances, such as process impurities or other degradation products. The European Pharmacopoeia (EP) lists several fenoterol impurities, including Impurity A, B, and C, which have distinct chemical structures. researchgate.net
Fenoterol EP Impurity A is an isomer of the parent drug, sharing the same molecular formula (C₁₇H₂₁NO₄), but differing in its stereochemical configuration. pharmaffiliates.com In contrast, this compound (CAS 161040-25-1) has a different molecular formula (C₁₈H₂₁NO₄) and a fundamentally different core structure (tetrahydroisoquinoline vs. the parent's structure). pharmaffiliates.compharmaffiliates.com This highlights that "Impurity A" can refer to different substances depending on the pharmacopoeial context, making precise identification by CAS number and chemical name essential.
Table 2: Comparison of this compound with EP Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| Fenoterol (Parent Drug) | 1944-12-3 (HBr salt) | C₁₇H₂₁NO₄ | 303.35 | pharmaffiliates.com |
| This compound | 161040-25-1 | C₁₈H₂₁NO₄ | 315.37 | pharmaffiliates.comsmolecule.com |
| Fenoterol EP Impurity A | 107878-38-6 | C₁₇H₂₁NO₄ | 303.36 | pharmaffiliates.com |
| Fenoterol EP Impurity B | 699525-61-6 | C₁₇H₁₉NO₄ | 301.34 | pharmaffiliates.com |
| Fenoterol EP Impurity C | 2469196-22-1 | C₁₈H₂₃NO₄ | 317.39 | pharmaffiliates.com |
Comprehensive Impurity Profile Establishment in Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation pathways and establishing stability-indicating analytical methods. nih.govresearchgate.net Studies subject fenoterol to harsh conditions, such as acid, oxidation, and heat, to deliberately induce the formation of degradation products, including Impurity A. researchgate.net
Research has identified specific conditions that lead to the formation of this compound:
Acidic Hydrolysis : Treatment with 0.1 M hydrochloric acid at 80°C for six hours resulted in 12-15% degradation of fenoterol, with Impurity A being a major degradation product.
Oxidative Degradation : Exposure to 3% hydrogen peroxide at room temperature for 24 hours led to 20-25% fenoterol degradation. Impurity A was identified, accounting for 5-7% of the total impurities formed.
Thermal Degradation : When subjected to dry heat at 80°C for 24 hours, fenoterol showed 10-12% degradation, and Impurity A was detected via high-performance liquid chromatography (HPLC).
These studies are fundamental to understanding the chemical stability of fenoterol and ensuring that analytical methods can adequately detect and quantify Impurity A. nih.gov
Table 3: Formation of this compound in Forced Degradation Studies
| Stress Condition | Parameters | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, 80°C, 6 hours | ~12-15% degradation of Fenoterol; Impurity A formed as a major byproduct. | |
| Oxidative Degradation | 3% H₂O₂, Room Temp, 24 hours | ~20-25% degradation of Fenoterol; Impurity A constituted 5-7% of total impurities. | |
| Thermal Degradation | Dry Heat, 80°C, 24 hours | ~10-12% degradation of Fenoterol; Impurity A was identified. |
Synthesis and Utilization of Fenoterol Degradation Impurity a As a Reference Standard
Synthetic Strategies for Fenoterol (B1672521) Degradation Impurity A Preparation
The formation of Fenoterol Degradation Impurity A is a result of the degradation of the parent molecule, fenoterol. Understanding the synthetic pathways to intentionally produce this impurity is essential for its availability as a reference standard. The primary methods for its preparation involve subjecting fenoterol to various stress conditions that mimic potential storage or manufacturing scenarios. These forced degradation studies are critical for identifying potential degradation products.
Common synthetic strategies include:
Acidic Hydrolysis: Refluxing fenoterol in a solution of hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 80°C) for several hours can lead to the formation of this compound. This process simulates the effect of acidic environments on the drug substance.
Basic Hydrolysis: Treatment of fenoterol with a basic solution, such as sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at high temperatures (e.g., 80°C), can also generate the impurity. This method helps to understand the drug's stability in alkaline conditions.
Oxidative Degradation: Exposure of fenoterol to an oxidizing agent like hydrogen peroxide (e.g., 3% H2O2) at room temperature can induce oxidative stress and lead to the formation of the impurity. This is crucial for assessing the impact of oxidative processes on the drug's integrity.
These controlled degradation processes allow for the targeted synthesis of this compound, which can then be isolated and purified for use as a reference standard.
Purity Assessment and Characterization of Synthesized Reference Standards
Once synthesized, the reference standard for this compound must undergo rigorous purity assessment and characterization to ensure its suitability for analytical purposes. This involves a battery of analytical techniques to confirm its identity, purity, and potency.
Key characterization and purity assessment methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique used to determine the purity of the synthesized impurity and to separate it from the parent drug and other potential degradation products. ijacskros.com A well-developed, stability-indicating HPLC method is essential for this purpose. ijacskros.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the impurity. smolecule.com This technique provides crucial information for confirming the chemical formula, which is C18H21NO4. smolecule.com The molecular weight is approximately 315.37 g/mol . smolecule.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), is a powerful tool for structural elucidation and can also be used for quantitative analysis without the need for an identical reference standard. smolecule.com
Spectroscopic Techniques: Other spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, can provide additional structural information and confirm the presence of specific functional groups.
The purity of the reference standard is typically expected to be greater than 95%. The compound itself is a solid powder, often light yellow in color, and is known to be hygroscopic, necessitating storage under inert conditions. smolecule.com It exists as a mixture of diastereomers due to the presence of multiple chiral centers. smolecule.com
Applications in Pharmaceutical Quality Control and Research
The well-characterized reference standard of this compound plays a vital role in various aspects of pharmaceutical quality control and research.
Use in Analytical Method Development and Validation (AMV)
The development and validation of analytical methods are cornerstones of pharmaceutical quality control. The reference standard for this compound is indispensable in this process. It is used to:
Establish Method Specificity: The standard helps to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.
Determine Method Sensitivity: It is used to establish the limit of detection (LOD) and limit of quantification (LOQ) for the impurity, ensuring that even trace amounts can be accurately detected and quantified.
Assess Method Accuracy and Precision: The reference standard is used to spike placebo and drug product samples to evaluate the method's ability to provide accurate and repeatable results.
Role in Routine Quality Control (QC) Testing of Fenoterol Products
In the routine analysis of fenoterol drug products, the reference standard for this compound is used for:
Identification: Comparing the retention time or other analytical signals of any peaks observed in the chromatogram of a drug product sample with that of the reference standard to confirm the presence of the impurity.
Quantification: Accurately determining the concentration of the impurity in the drug product to ensure it does not exceed the established specification limits. Regulatory authorities set these limits to ensure the safety and quality of the medication.
Importance in Regulatory Submissions (e.g., ANDA, DMF)
The comprehensive data package submitted to regulatory agencies like the FDA for the approval of generic drugs (Abbreviated New Drug Application, ANDA) or for a Drug Master File (DMF) must include detailed information on impurities. The availability and use of a well-characterized reference standard for this compound are critical for:
Demonstrating Control over Impurities: Pharmaceutical manufacturers must show that they have adequate control strategies in place to monitor and limit the levels of degradation impurities throughout the product's shelf life.
Providing Evidence of Stability: The reference standard is used in stability studies to track the formation of the impurity over time under various storage conditions, thereby establishing the stability profile of the drug product.
Facilitating Regulatory Review: The use of a recognized and properly characterized reference standard, such as those listed in pharmacopoeias like the British Pharmacopoeia or European Pharmacopoeia, facilitates a smoother and more efficient regulatory review process. pharmacopoeia.com
Minimization of Impurity A Formation during Active Pharmaceutical Ingredient (API) Synthesis
Controlling the formation of impurities during the synthesis of the Fenoterol API is the first line of defense. Since Impurity A is a diastereomer of fenoterol, its formation can be influenced by the synthetic route used. researchgate.net One potential pathway involves the oxidation of fenoterol's alcohol moiety to a ketone, followed by a reduction step back to an alcohol. researchgate.net
To minimize the formation of the undesired Impurity A diastereomer, specific synthetic strategies can be employed:
Stereoselective Reduction: Utilizing stereoselective catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, during the reduction of the ketone intermediate can favor the formation of the desired fenoterol isomer over Impurity A. researchgate.net
Purification Techniques: Post-synthesis purification is crucial. Due to potential differences in solubility between the fenoterol API and its diastereomeric impurity, methods like crystallization can be optimized to selectively isolate the API, leaving Impurity A in the mother liquor. researchgate.net Column chromatography is another effective method for separating the desired compound from the impurity. researchgate.net
Formulation Development Approaches for Degradation Impurity A Minimization
The composition of the pharmaceutical formulation plays a significant role in the stability of fenoterol and the rate at which Impurity A is formed. Fenoterol is known to degrade under various stress conditions, including acid and base hydrolysis and oxidation.
| Stress Condition | Parameters | Fenoterol Degradation | Impurity A Formation |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 6 hours | ~12–15% | Major byproduct |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 6 hours | ~8–10% | Secondary impurity |
| Oxidative Stress | 3% H2O2, Room Temp, 24 hours | ~20–25% | 5–7% of total impurities |
| This table presents data from forced degradation studies, indicating the susceptibility of Fenoterol to various conditions and the resulting formation of Impurity A. |
The choice of excipients is critical, particularly for solution-based formulations like pressurized metered-dose inhalers (pMDIs). nih.gov The poor solubility of many drugs in hydrofluoroalkane (HFA) propellants necessitates the use of co-solvents, such as ethanol. nih.gov However, the concentration of these excipients must be carefully optimized.
Studies on ipratropium (B1672105) bromide and fenoterol hydrobromide pMDIs have shown that formulation stability is highly dependent on the ratio of propellant to ethanol. nih.govresearchgate.net Formulations with HFA propellant content above 74% v/v were prone to precipitation, indicating instability. nih.govresearchgate.net For dry powder inhalers, excipients like L-leucine have been shown to improve the physical and aerosolization stability of the formulation when compared to others like mannitol, which can be more susceptible to moisture-induced changes. nih.gov
Fenoterol's stability is pH-dependent. As demonstrated in forced degradation studies, both acidic and alkaline conditions can accelerate its breakdown and the formation of Impurity A. Therefore, maintaining an optimal pH range in liquid formulations is essential. This is achieved by incorporating appropriate buffering agents into the formulation. A well-chosen buffer system can resist pH changes that might occur due to interaction with packaging materials or exposure to atmospheric carbon dioxide, thereby preserving the chemical integrity of the API. ijacskros.com
Oxidation is a primary degradation pathway for fenoterol, targeting its phenolic hydroxyl groups. nih.gov This susceptibility necessitates the protection of the molecule from oxidative stress. Incorporating antioxidants into the formulation is a direct strategy to mitigate this degradation path. Antioxidants work by reacting with free radicals or other oxidizing species, preventing them from attacking the fenoterol molecule. caymanchem.com The selection of an antioxidant must consider its compatibility with other formulation components and its effectiveness in the specific product matrix.
Role of Packaging Materials and Primary Container-Closure Systems
The primary packaging system is the final barrier protecting the finished product from environmental factors that can promote degradation. bormiolipharma.com Given that fenoterol is susceptible to light and moisture and is described as hygroscopic, the choice of packaging is critical. scbt.comscbt.com
Key considerations for packaging include:
Light Protection: To prevent photolysis, light-resistant materials such as amber glass or opaque plastics should be used. bormiolipharma.comscbt.comscbt.com
Moisture Barrier: The packaging must have a low moisture vapor transmission rate to protect the product from humidity. bormiolipharma.com This is crucial for both solid dosage forms and to maintain the stability of liquid formulations. Glass provides an excellent moisture barrier. bormiolipharma.com
Oxygen Barrier: For formulations susceptible to oxidation, packaging with a high barrier to oxygen ingress is necessary. While glass is impermeable to oxygen, plastic containers may require special additives or layers to enhance their barrier properties. bormiolipharma.com
Container-Closure Integrity: The seal between the container and the closure must be secure to prevent the ingress of light, moisture, and oxygen. scbt.comscbt.com For bottles, heat-sealed liners can be added to improve barrier properties. bormiolipharma.com
Recommended materials often include glass or inert plastics like polyethylene (B3416737) or polypropylene. scbt.comscbt.com
Controlled Storage Conditions for Finished Pharmaceutical Products
To ensure the shelf-life and stability of the finished pharmaceutical product, strict adherence to controlled storage conditions is mandatory. These conditions are established through stability testing and are designed to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature, 77°F (25°C). medicinenet.com | Prevents acceleration of chemical degradation reactions. |
| Light | Store away from light. scbt.comscbt.commedicinenet.com | Protects against photolytic degradation. scbt.com |
| Moisture | Store away from moisture in a dry place. scbt.commedicinenet.com | Prevents hydrolysis and physical changes due to the hygroscopic nature of the drug. |
| Container | Keep in original, securely sealed containers. scbt.comscbt.com | Ensures the integrity of the protective barrier provided by the primary packaging. |
| This table summarizes the generally recommended storage conditions for fenoterol-containing products to minimize degradation. scbt.comscbt.commedicinenet.com |
Conclusion
Fenoterol (B1672521) Degradation Impurity A is a critical quality attribute in the manufacturing and control of Fenoterol-based pharmaceuticals. A comprehensive understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the safety, efficacy, and stability of these important medications. The continuous development of advanced analytical techniques and a robust regulatory framework will remain central to managing this and other drug impurities in the future.
Regulatory Landscape and Compliance for Degradation Impurities
Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q1A(R2) for Stability, ICH Q3A/Q3B for Impurities)
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals.
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline mandates stability testing to determine the shelf-life and storage conditions of a drug product. europa.eueuropa.eu It requires that stability studies include the testing of attributes susceptible to change during storage, which includes the formation of degradation products. ich.org Stress testing, a component of these studies, is crucial for identifying potential degradation products like Fenoterol (B1672521) Degradation Impurity A and understanding its formation pathways. ich.org The guideline outlines the necessary conditions for photostability, humidity, and temperature stress testing. ich.org A long-awaited update to the Q1 guideline, issued for consultation in April 2025, aims to consolidate existing stability guidelines (Q1A-Q1E and Q5C) into a single document and introduce new topics, making it significantly more comprehensive. raps.org
ICH Q3A(R2) - Impurities in New Drug Substances : This guideline sets thresholds for the reporting, identification, and qualification of impurities in new drug substances. ich.org It requires a summary of actual and potential impurities, including degradation products, based on chemical reactions and storage conditions. ich.org The qualification of an impurity is the process of acquiring and evaluating data to establish its biological safety at a specified level. ich.org An impurity is considered qualified if it was present in the drug substance used in safety and clinical studies. ich.org
ICH Q3B(R2) - Impurities in New Drug Products : Complementary to ICH Q3A(R2), this guideline focuses on degradation products that arise during the manufacturing of the drug product or from the interaction of the drug substance with excipients or the container closure system. europa.eufda.gov It establishes thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.eu Any new degradation product observed in later development stages must be identified and qualified if it exceeds the specified thresholds. europa.eu
The ICH guidelines provide a framework for a risk-based approach to controlling impurities. The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1 mg TDI (whichever is lower) | 0.5% or 5 mg TDI (whichever is lower) |
| > 1 g | 0.05% | 0.1% or 2 mg TDI (whichever is lower) | 0.2% or 10 mg TDI (whichever is lower) |
| TDI: Total Daily Intake |
Pharmacopoeial Requirements for Fenoterol and its Impurities (e.g., European Pharmacopoeia, British Pharmacopoeia)
Pharmacopoeias provide legally binding quality standards for medicinal products.
European Pharmacopoeia (EP) : The European Pharmacopoeia (Ph. Eur.) provides monographs that specify the quality requirements for substances for pharmaceutical use. While a specific monograph for Fenoterol Degradation Impurity A is not detailed, the general monograph for Fenoterol Hydrobromide would include tests for related substances, controlling the levels of all impurities, including known and unknown degradation products. sigmaaldrich.comsigmaaldrich.com The EP supplies reference standards for fenoterol hydrobromide to be used in these tests. sigmaaldrich.comsigmaaldrich.com
British Pharmacopoeia (BP) : The British Pharmacopoeia (BP) also establishes quality standards for substances used in medicines. The BP has a reference standard for this compound, indicating its importance as a known impurity to be monitored. pharmacopoeia.compharmacopoeia.com However, the availability of this specific reference standard has been noted as discontinued. pharmacopoeia.compharmacopoeia.com The BP monograph for Fenoterol Hydrobromide would contain limits for related substances, ensuring that the levels of this compound and other impurities are controlled within safe limits.
Justification of Acceptable Impurity Limits and Reporting Thresholds
The establishment of acceptable limits for impurities that are not qualified through clinical trial experience requires a thorough justification process.
This justification can be based on several factors:
Scientific appraisal of degradation pathways : Understanding how this compound is formed can help in controlling its levels.
Toxicological data : If an impurity is found to be unusually toxic, lower limits may be necessary. ich.orgeuropa.eu
Comparison with qualified material : Studies can be designed to compare the toxicity of material containing the unqualified impurity with previously qualified material. ich.org
The Food and Drug Administration (FDA) has issued guidance emphasizing the importance of providing justification for proposed impurity limits in abbreviated new drug applications (ANDAs). fda.gov Failure to do so can result in a Refuse-to-Receive (RTR) decision. fda.gov The FDA recommends that limits for unspecified degradation products should not exceed 0.1% for certain products like nasal sprays and inhalation solutions. fda.gov
For non-mutagenic impurities, some research suggests that a lifetime dose of 1 mg/day would not pose a significant safety concern. nih.gov Furthermore, for early clinical studies of shorter duration, higher limits of up to 5 mg/day or 0.7% have been proposed. nih.govamericanpharmaceuticalreview.comjuniperpublishers.com
Future Research Directions in Fenoterol Degradation Impurity a Studies
In-depth Mechanistic Investigations
A deeper understanding of the precise chemical mechanisms leading to the formation of Fenoterol (B1672521) Degradation Impurity A is a primary area for future research. While it is known to form through degradation pathways such as hydrolysis and oxidation, the intricate details of these reactions are not fully elucidated. smolecule.com Future studies should focus on:
Detailed Kinetic and Thermodynamic Studies: Investigating the reaction kinetics and thermodynamics under various stress conditions (pH, temperature, light, and oxidative stress) will provide a quantitative understanding of the formation rates. This knowledge is essential for predicting the shelf-life of Fenoterol products and for developing effective control strategies.
Identification of Intermediates: Utilizing advanced analytical techniques to identify and characterize any transient intermediates formed during the degradation process can offer a more complete picture of the reaction pathways.
Computational Modeling: Employing quantum mechanical calculations and molecular modeling can help to elucidate the reaction mechanisms at a molecular level, providing insights into the transition states and energy barriers involved in the formation of Impurity A.
Development of Predictive Models for Impurity A Formation
Building upon the mechanistic insights, the development of robust predictive models for the formation of Fenoterol Degradation Impurity A is a logical next step. These models would be invaluable for pharmaceutical manufacturers in several ways:
Risk Assessment: Predictive models can be used to assess the risk of Impurity A formation in different drug product formulations and under various storage conditions.
Formulation Optimization: By simulating the impact of different excipients and formulation parameters, these models can guide the development of more stable Fenoterol products.
Accelerated Stability Studies: Predictive models have the potential to reduce the time and resources required for traditional long-term stability studies by providing reliable forecasts of impurity levels.
Novel Analytical Technique Advancement for Enhanced Sensitivity and Specificity
While current analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for detecting and quantifying this compound, there is always room for improvement. Future research in this area should aim for:
Higher Sensitivity and Lower Limits of Detection: Developing methods with even greater sensitivity will be crucial for detecting trace levels of the impurity, ensuring compliance with increasingly stringent regulatory limits.
Enantioselective Separation: Given that Fenoterol has chiral centers, and Impurity A may also exist as a mixture of diastereomers, the development of enantioselective analytical methods is important to separate and quantify individual stereoisomers, as their toxicological profiles may differ. smolecule.com
High-Throughput Screening Methods: The development of rapid, high-throughput analytical techniques would be beneficial for quality control in large-scale manufacturing environments.
Green Chemistry Approaches to Impurity Control
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, offer a promising framework for controlling the formation of this compound. researchgate.netnih.govresearchgate.net Future research could explore:
Greener Synthetic Routes for Fenoterol: Investigating alternative synthetic pathways for Fenoterol that minimize the potential for the formation of degradation-prone structures in the final molecule.
Innovative Packaging Solutions: Developing novel packaging materials that can better protect the drug product from environmental factors like light and moisture, thereby inhibiting the degradation of Fenoterol.
By pursuing these future research directions, the pharmaceutical industry can enhance its ability to control the presence of this compound, ultimately leading to safer and more effective medications for patients.
Q & A
Q. What analytical methods are recommended for identifying Fenoterol Degradation Impurity A in stability studies?
A combination of reversed-phase HPLC with photodiode array (PDA) detection and hyphenated techniques like LC-MS is recommended for initial identification. Forced degradation studies under stress conditions (e.g., acid/base hydrolysis, oxidation, heat, and light) should be conducted to generate degradation profiles. Method validation must include specificity, linearity, accuracy, and precision, with detection limits ≤0.05% of the analyte . Relative retention times (RRT) and relative response factors (RRF) should be established using reference standards or spiked samples .
Q. What stress conditions are critical for forced degradation studies of Fenoterol to mimic ICH stability requirements?
Stress testing should include:
- Acid/Base Hydrolysis : 0.1–1 M HCl/NaOH at 60–80°C for 24–72 hours.
- Oxidative Conditions : 3–30% H₂O₂ at room temperature.
- Thermal Degradation : 40–80°C for 7–30 days.
- Photolysis : Exposure to UV light (ICH Q1B conditions). Mass balance evaluations must confirm ≥90% recovery to validate method robustness .
Q. How are analytical methods validated to quantify this compound?
Validation parameters per ICH Q2B include:
- Specificity : Demonstrate separation from placebo, excipients, and other impurities (e.g., via PDA peak purity).
- Linearity : R² ≥0.99 across 50–150% of the target concentration.
- Accuracy : Recovery rates of 98–102% via spiked impurity studies.
- Precision : ≤2% RSD for repeatability and intermediate precision .
Advanced Research Questions
Q. How can contradictory degradation impurity profiles from different stress conditions be resolved?
Discrepancies often arise from non-ICH-relevant forced degradation products (e.g., extreme pH or temperature). To resolve contradictions:
- Use orthogonal methods (e.g., LC-NMR vs. LC-MS) to confirm impurity structures.
- Compare degradation pathways with published literature on Fenoterol analogs.
- Prioritize impurities observed in formal stability studies over those in accelerated conditions .
Q. What advanced techniques are used for structural elucidation of this compound without reference standards?
- High-Resolution Mass Spectrometry (HRMS) : Determine exact mass (e.g., m/z 402.0734 for di-oxidized impurities) and fragmentation patterns .
- Multidimensional NMR : ¹H-¹³C HSQC and HMBC correlations to confirm functional groups and connectivity.
- Isolation via Prep-HPLC : Milligram quantities enable FT-IR and X-ray crystallography for absolute configuration .
Q. How to establish acceptance criteria for this compound exceeding ICH qualification thresholds?
If impurity levels surpass thresholds (e.g., >0.15% for daily dose ≤2 g):
- Conduct toxicological assessments using Ames tests or in vitro micronucleus assays.
- Justify limits via comparative stability data from reference-listed drugs (RLDs).
- Provide rationale in regulatory submissions, including safety margins from nonclinical studies .
Methodological Considerations
- Forced Degradation Protocols : Align with EMA/FDA guidelines to ensure degradation profiles reflect real-world stability .
- Impurity Tracking : Use stability-indicating methods to monitor impurities across batches (e.g., trend analysis in Figure 13–15 from ).
- Regulatory Compliance : Document structural characterization for impurities ≥0.10% in formal stability studies per ICH Q3A/B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
